![molecular formula C13H12O B1267012 3-Benzylphenol CAS No. 22272-48-6](/img/structure/B1267012.png)
3-Benzylphenol
Overview
Description
3-Benzylphenol is a chemical compound with the molecular formula C13H12O . It has an average mass of 184.234 Da and a monoisotopic mass of 184.088821 Da .
Synthesis Analysis
Phenols, such as 3-Benzylphenol, can be synthesized through several laboratory methods including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 3-Benzylphenol consists of a benzene ring attached to a hydroxyl group (OH) and a benzyl group (C6H5CH2-) .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo reactions with acetone/ketones to form important monomers for resins .Physical And Chemical Properties Analysis
3-Benzylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 323.5±11.0 °C at 760 mmHg, and a flash point of 155.1±11.1 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Pharmaceutical Research
3-Benzylphenol has been found to have significant applications in pharmaceutical research. For instance, a series of 3-amino-5-benzylphenol derivatives were designed and synthesized, among which (3-benzyl-5-hydroxyphenyl)carbamates were found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .
Chemical Synthesis
In the field of chemical synthesis, 3-Benzylphenol can be used in the synthesis of phenols. Phenols are important in various chemical reactions and are used in the production of plastics, resins, pharmaceuticals, and dyes .
Material Science
While specific applications of 3-Benzylphenol in material science are not widely reported, it’s worth noting that phenolic compounds, in general, are used in the production of resins, plastics, and as antioxidants in various materials .
Biochemistry
3-Benzylphenol can be used in proteomics research, a branch of biochemistry that studies proteins on a large scale .
Food Science
While there is no direct evidence of 3-Benzylphenol being used in food science, phenolic compounds are known to play a significant role in the food industry. They are used as antioxidants, colorants, and flavoring agents, and have been associated with potential health benefits .
Cosmetic Science
Although 3-Benzylphenol is not directly mentioned in cosmetic science, benzylphenol derivatives are commonly used in the cosmetic industry. For example, Benzophenone-3 is used as a UV filter in cosmetics .
Agricultural Science
While there is no direct evidence of 3-Benzylphenol being used in agricultural science, phenolic compounds are known to play a significant role in agriculture. They are involved in plant defense mechanisms against pathogens and pests, and are also used in the formulation of certain pesticides .
Safety and Hazards
properties
IUPAC Name |
3-benzylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFDELMIGLPLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176818 | |
Record name | 3-Benzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylphenol | |
CAS RN |
22272-48-6 | |
Record name | 3-Benzylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electron-donating ability of substituents on the benzylmagnesium chloride affect the yield of 3-benzylphenol in the reaction with 6-acetoxy-2,6-dimethylcyclohexa-2,4-dienone?
A1: The research paper indicates that while the yield of benzyl ethers relative to 4-benzylphenols remains unaffected by substituents on the benzylmagnesium chloride, the yields of both 3-benzylphenol and 4-benzylphenol increase relative to 3-benzylphenol with increasing electron-donating power of the substituents []. This suggests that electron-donating groups on the benzylmagnesium chloride favor the formation of both 4-benzylphenol and 3-benzylphenol over other products. The exact mechanism by which this occurs requires further investigation.
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